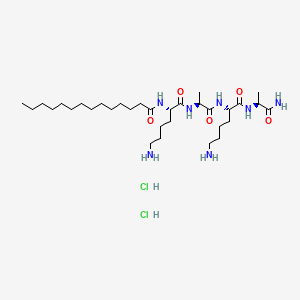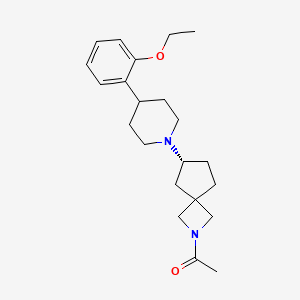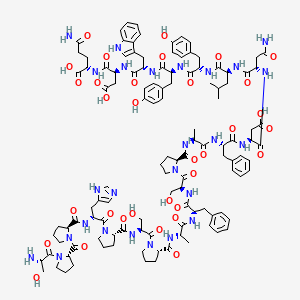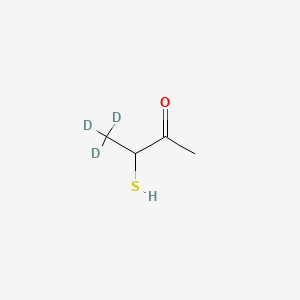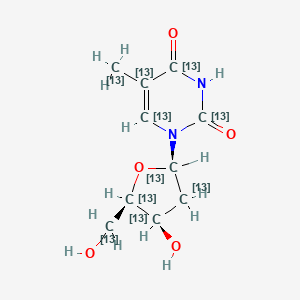![molecular formula C30H32N4O B15136607 N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with piperazine. The final step involves the coupling of the quinoline core with the benzylpiperazine moiety and the propylbenzamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the coupling reactions to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in the quinoline core can be reduced to an amino group.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Benzyl chloride and piperazine in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in regulating mood and behavior. The quinoline core may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides
- 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide is unique due to its specific combination of a quinoline core, benzylpiperazine moiety, and propylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H32N4O |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide |
InChI |
InChI=1S/C30H32N4O/c1-2-8-23-13-15-25(16-14-23)30(35)32-28-21-31-27-12-7-6-11-26(27)29(28)34-19-17-33(18-20-34)22-24-9-4-3-5-10-24/h3-7,9-16,21H,2,8,17-20,22H2,1H3,(H,32,35) |
InChI-Schlüssel |
JNPBFKFVHWCUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


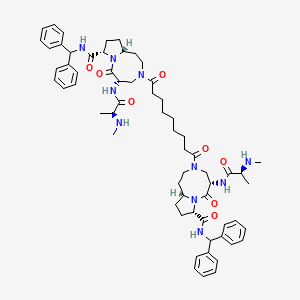
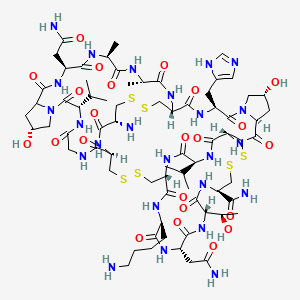
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
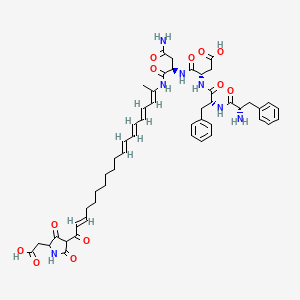


![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
